Product packaging for 1,2-Propanediol diformate(Cat. No.:CAS No. 53818-14-7)

1,2-Propanediol diformate

Cat. No.: B1605110
CAS No.: 53818-14-7
M. Wt: 132.11 g/mol
InChI Key: DUYOHDPGXMPOKD-UHFFFAOYSA-N
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Description

Historical Context of Diester Chemistry

The study of esters, organic compounds derived from the reaction of an acid with an alcohol, dates back to the 19th century. The term "ester" itself was coined in 1848 by the German chemist Leopold Gmelin. wikipedia.orgstackexchange.com Diesters, which contain two ester functional groups, became particularly important in the field of synthetic organic chemistry for their ability to form cyclic compounds through intramolecular reactions. fiveable.me

A landmark development in diester chemistry was the Dieckmann condensation, reported by the German chemist Walter Dieckmann in the late 19th and early 20th centuries. wikipedia.org This intramolecular reaction of diesters in the presence of a base allows for the synthesis of cyclic β-keto esters, which are valuable intermediates in the creation of complex molecules. fiveable.mewikipedia.org The Dieckmann condensation, an intramolecular version of the intermolecular Claisen condensation, demonstrated the unique synthetic utility of diesters in forming stable five- and six-membered rings. wikipedia.org These foundational reactions established diesters as crucial building blocks in organic synthesis.

Academic Significance of 1,2-Propanediol Diformate

The academic significance of this compound stems from its role as a versatile chemical intermediate and its appearance in material science and biotechnology. It serves as a precursor in the synthesis of other organic compounds through reactions like hydrolysis and transesterification. smolecule.com

In polymer science, it is studied in the context of producing biodegradable polymers. Furthermore, this compound has been identified as a volatile organic compound (VOC) emitted during the thermo-oxidative degradation of materials such as polyurethane (PUR) soft foams, making its study relevant to understanding polymer breakdown mechanisms. vulcanchem.commdpi.com In biotechnology, the metabolic pathways related to its precursor, 1,2-propanediol, are under investigation for producing chemicals from renewable resources. researchgate.netnih.gov

Structural Basis of this compound Reactivity

The reactivity of this compound is dictated by its molecular structure, specifically the presence of two formate (B1220265) ester groups attached to a propane (B168953) backbone. smolecule.com The IUPAC name, 2-formyloxypropyl formate, highlights these features. nih.gov The ester linkages are susceptible to nucleophilic attack, making hydrolysis a primary reaction pathway. Under acidic or basic conditions, the diester can be hydrolyzed back to its parent compounds: 1,2-propanediol and formic acid. smolecule.com

The molecule's structure also allows for transesterification, a process where it can react with other alcohols to form different esters. smolecule.com The presence of a chiral center at the second carbon of the propane chain also influences its chemical and biological interactions. vulcanchem.com The reactivity is further characterized by the potential for oxidation, which can lead to the decomposition of the compound into formic acid and other oxidation products. smolecule.com

Overview of Current Research Trajectories for this compound

Contemporary research involving this compound and its parent diol is largely focused on sustainable chemistry and biotechnology. A significant area of investigation is the production of 1,2-propanediol from renewable feedstocks, particularly glycerol (B35011), which is a byproduct of biodiesel production. researchgate.netcetjournal.ittandfonline.com This bio-based production is seen as a more sustainable alternative to traditional petroleum-based methods. researchgate.netresearchgate.net

Microbial fermentation is a key research trajectory, with studies exploring various microorganisms and metabolic pathways to convert sugars or glycerol into 1,2-propanediol. researchgate.netnih.govresearchgate.net For instance, engineered E. coli has been developed to produce (R)-1,2-propanediol from glycerol. tandfonline.com

Furthermore, the catalytic conversion of 1,2-propanediol into other valuable chemicals is an active research field. Studies have demonstrated its oxidation to lactic acid and its dehydration to produce 2-propanone (acetone), highlighting its potential as a platform chemical derived from renewable sources. cetjournal.itmdpi.com Research also continues to investigate its formation during the degradation of industrial polymers, which has implications for material stability and environmental science. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O4 B1605110 1,2-Propanediol diformate CAS No. 53818-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyloxypropyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYOHDPGXMPOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968606
Record name Propane-1,2-diyl diformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53818-14-7
Record name 1,2-Propanediol diformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2-diyl diformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies of 1,2 Propanediol Diformate

Esterification Reaction Pathways for 1,2-Propanediol Diformate Synthesis

Direct esterification stands as the principal method for producing this compound. This process involves the reaction of 1,2-propanediol with formic acid, typically in the presence of a catalyst. smolecule.com

The esterification of 1,2-propanediol with formic acid is effectively accelerated by strong acid catalysts. Commonly employed catalysts include sulfuric acid and p-toluenesulfonic acid. The catalytic mechanism involves the protonation of the carbonyl oxygen in formic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,2-propanediol. The subsequent elimination of a water molecule results in the formation of the ester linkage. A patent for a similar process, the synthesis of glycol diformate, lists sulfuric acid, hydrochloric acid, phosphoric acid, trifluoroacetic acid, and tosic acid as potential catalysts, with sulfuric acid being preferred. google.com

To maximize the yield of this compound, the reaction is typically carried out under reflux conditions. smolecule.com Refluxing maintains a constant reaction temperature and aids in the removal of water, a byproduct of the esterification. The removal of water is crucial as it shifts the reaction equilibrium towards the formation of the diester, thereby increasing the yield. This is often accomplished using a Dean-Stark apparatus or by continuous distillation. For industrial-scale production, continuous reactors and distillation columns are utilized to enhance efficiency and purity. A molar ratio of 1:2 for 1,2-propanediol to formic acid, with reflux temperatures between 100–120°C, is often used to maximize the yield. A patented process for glycol diformate suggests a reaction temperature of 95-115°C. google.com

Table 1: Optimized Reaction Conditions for Diformate Synthesis

ParameterConditionRationale
Catalyst Strong acids (e.g., H₂SO₄)To accelerate the rate of esterification.
Temperature 100–120°C (Reflux)To maintain a constant temperature and facilitate water removal.
Water Removal Dean-Stark apparatus or distillationTo shift the equilibrium towards product formation.
Molar Ratio 1:2 (Propanediol:Formic Acid)To favor the formation of the diester.

While direct esterification with formic acid is the most common method, the use of formic acid derivatives as acyl donors is also a viable synthetic strategy. ontosight.ai Transesterification, where a different ester reacts with 1,2-propanediol to form the desired diformate, is a potential pathway. smolecule.com For instance, the transesterification of a methyl or ethyl ester of formic acid with 1,2-propanediol can be catalyzed by an ion exchanger. google.com The production of formic acid itself can involve the hydrolysis of methyl formate (B1220265). google.com

Alternative and Emerging Synthetic Routes to this compound

While the esterification of 1,2-propanediol remains a chemical process, there is growing interest in biological and biotechnological routes for the synthesis of the 1,2-propanediol precursor. Microbial fermentation of sugars or glycerol (B35011) can produce 1,2-propanediol. researchgate.net For example, microorganisms like Klebsiella pneumoniae can convert glycerol into 1,2-propanediol. researchgate.net Engineered E. coli has also been developed for the production of 1,2-propanediol from glucose. researchgate.net These biotechnological methods offer a more sustainable alternative to the traditional petroleum-based production of 1,2-propanediol. researchgate.netresearchgate.net The catalytic hydrogenolysis of glycerol, a byproduct of biodiesel production, is another promising green route to 1,2-propanediol. cardiff.ac.uk

Characterization and Control of Byproduct Formation in Diester Synthesis

The synthesis of this compound is often accompanied by the formation of byproducts, which necessitates purification steps to obtain a product of high purity.

During the esterification process, incomplete reaction can lead to the formation of monoesters, namely 1,2-propanediol-1-formate and 1,2-propanediol-2-formate. vulcanchem.comelectronicsandbooks.com These are positional isomers where only one of the hydroxyl groups of 1,2-propanediol is esterified. vulcanchem.com The formation of these monoformates can be favored by adjusting the stoichiometry of the reactants, for example, by using a 1:1 molar ratio of 1,2-propanediol to formic acid. vulcanchem.com The reaction mass often contains these monoester intermediates, requiring careful control of reaction parameters to maximize the yield of the desired diester. Fractional distillation is a common method used to purify the final product and remove these byproducts.

Enantioselective Synthesis and Stereochemical Control in Diester Formation

The enantioselective synthesis of this compound is intrinsically linked to the stereochemistry of its precursor, 1,2-propanediol. The chirality of this compound arises from the C2 carbon of the propane (B168953) backbone. Consequently, obtaining enantiomerically pure (R)- or (S)-1,2-propanediol diformate necessitates starting with the corresponding enantiomer of 1,2-propanediol. The primary challenge then becomes the stereospecific diformylation of the chiral diol, ensuring that the reaction proceeds without racemization.

While direct, single-step enantioselective syntheses of this compound from achiral precursors are not prominently documented, the synthesis is most practicably achieved through a two-stage process: first, the preparation of enantiomerically pure 1,2-propanediol, followed by its formylation.

A common and effective method for obtaining enantiopure 1,2-diols is through the kinetic resolution of a racemic mixture. This technique utilizes a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product. Lipases are widely employed for this purpose due to their commercial availability, broad substrate acceptance, and high enantioselectivity in organic solvents nih.gov. The kinetic resolution of racemic 1,2-diols is typically achieved through selective acylation nih.gov.

For instance, the kinetic resolution of racemic 1,2-diols containing a chiral quaternary center has been successfully demonstrated using various lipases. In these studies, selective acylation of one enantiomer of the diol leaves the other enantiomer unreacted and in high enantiomeric excess. The table below summarizes the effectiveness of different lipases in the kinetic resolution of a specific 1,2-diol.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic 1,2-Diol

Lipase Source Conversion (%) Enantiomeric Excess (ee %) Enantioselectivity (E)
Pseudomonas cepacia (PSL-C) 44 90 40
Candida antarctica Lipase A (CalA) 47 - 30
Bacillus sp. (BSL) - - < 10
Rhizopus oryzae - - < 10
Aspergillus oryzae 16 - < 10
Porcine Pancreatic Lipase (PPL) ~50 - 13
Mucor miehei 13 - Low

Data derived from studies on a model racemic 1,2-diol and may not be directly representative of 1,2-propanediol nih.gov.

Once the enantiomerically pure (R)- or (S)-1,2-propanediol is obtained, the subsequent step is diformylation. The primary method for synthesizing this compound is the esterification of 1,2-propanediol with formic acid, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

The critical aspect of this step is the preservation of the stereochemical integrity of the chiral center. Formylation of alcohols can proceed with retention of configuration under appropriate conditions. For example, the formylation of (-)-menthol using copper(II) nitrate (B79036) has been observed to proceed with a high degree of retention of configuration tandfonline.com. Similarly, other studies on the formylation of alcohols have also reported high retention of stereochemistry researchgate.net. It is crucial to select reaction conditions that minimize the risk of racemization, which can occur under harsh acidic or basic conditions or at elevated temperatures. The use of milder formylating agents and reaction conditions is therefore preferable. Various reagents have been developed for the formylation of alcohols under mild conditions, including cyanomethyl formate and N-formylsaccharin tcichemicals.com.

Scheme 1: General Strategy for Enantioselective Synthesis of this compound

Kinetic Resolution of (±)-1,2-Propanediol: (±)-1,2-Propanediol + Acylating Agent ---(Chiral Catalyst/Enzyme)--> (R)-1,2-Propanediol Monoester + (S)-1,2-Propanediol (or vice-versa)

Separation and Hydrolysis: Separation of the ester and the unreacted alcohol, followed by hydrolysis of the ester to yield the other enantiomer of 1,2-propanediol.

Stereospecific Diformylation: (R)- or (S)-1,2-Propanediol + 2 HCOOH ---(Mild Acid Catalyst)--> (R)- or (S)-1,2-Propanediol Diformate

While direct lipase-catalyzed kinetic resolution of 1,2-propanediol using a formylating agent to directly produce enantiomerically enriched this compound is a plausible route, specific research findings detailing this approach are not widely available. The more established and predictable method remains the formylation of pre-resolved enantiopure 1,2-propanediol.

Chemical Reactivity and Transformation Mechanisms of 1,2 Propanediol Diformate

Hydrolytic Decomposition Pathways of 1,2-Propanediol Diformate

This compound, as a diester, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more of the compound's chemical bonds. This process breaks the ester linkages, yielding the parent alcohol, 1,2-propanediol, and the carboxylic acid, formic acid. smolecule.com The rate and mechanism of this decomposition are significantly influenced by the presence of catalysts, primarily acids or bases. smolecule.com

In an acidic environment, the hydrolysis of this compound is accelerated. The reaction mechanism involves the initial protonation of the carbonyl oxygen atom of one of the formate (B1220265) groups by an acid catalyst (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The subsequent steps are as follows:

Protonation: The carbonyl oxygen is protonated, creating a resonance-stabilized cation.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original 1,2-propanediol moiety.

Elimination: The protonated 1,2-propanediol monoester group is eliminated as a leaving group, and the carbonyl double bond is reformed. This step initially yields 1,2-propanediol monoformate and a molecule of formic acid.

Second Hydrolysis: The same process is repeated for the second ester group on the 1,2-propanediol monoformate, ultimately yielding 1,2-propanediol and another molecule of formic acid.

This acid-catalyzed pathway is crucial in various industrial processes where the recovery of 1,2-propanediol is desired.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

StepDescriptionReactantsIntermediate/Products
1 Protonation of Carbonyl OxygenThis compound, H₃O⁺Protonated Diformate
2 Nucleophilic Attack by WaterProtonated Diformate, H₂OTetrahedral Intermediate
3 Cleavage and ReformationTetrahedral Intermediate1,2-Propanediol Monoformate, Formic Acid
4 Repeat for Second Ester Group1,2-Propanediol Monoformate, H₂O, H₃O⁺1,2-Propanediol, Formic Acid

Under basic conditions, the hydrolysis of this compound occurs via a process known as saponification. This mechanism is typically faster than acid-catalyzed hydrolysis and proceeds through a different pathway. google.com

The mechanism involves the following stages:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of an ester group. This step does not require prior activation of the carbonyl group.

Tetrahedral Intermediate Formation: The attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide of the 1,2-propanediol monoformate as the leaving group. This step produces formic acid.

Acid-Base Reaction: The newly formed formic acid, being an acid, immediately reacts with the basic alkoxide or another hydroxide ion, resulting in the formation of a formate salt and 1,2-propanediol monoformate.

Second Hydrolysis: The process is repeated on the remaining ester group to yield the final products: 1,2-propanediol and two equivalents of the formate salt.

This reaction is effectively irreversible due to the final acid-base step that forms the stable carboxylate (formate) anion. google.com

Transesterification Reactions and Derivative Synthesis

Transesterification is a process where the ester group of a compound is exchanged with another alcohol. This compound can undergo this reaction to produce novel esters and 1,2-propanediol. smolecule.com This reaction is of significant interest for synthesizing new chemical derivatives.

The transesterification of this compound involves reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. smolecule.commdpi.com The reaction equilibrium can be shifted towards the products by using an excess of the reactant alcohol or by removing one of the products (e.g., the new, more volatile ester) by distillation.

The general reaction is: this compound + 2 R'-OH ⇌ 2 R'-OCHO (New Formate Ester) + 1,2-Propanediol

This versatility allows for the synthesis of a wide range of formate esters from various alcohols, which have applications as solvents and intermediates in organic synthesis. smolecule.commdpi.com

Table 2: Examples of Transesterification Reactions with this compound

Reactant AlcoholCatalyst TypePrimary Products
MethanolAcid or BaseMethyl formate, 1,2-Propanediol
Ethanol (B145695)Acid or BaseEthyl formate, 1,2-Propanediol
n-ButanolAcid or Basen-Butyl formate, 1,2-Propanediol

Oxidative Transformations of this compound

This compound can be transformed under oxidative conditions, leading to its decomposition and the formation of various oxidation products. smolecule.com The reaction pathways can be complex, often involving initial hydrolysis followed by the oxidation of the resulting components.

Under oxidative conditions, the ester bonds of this compound can cleave, releasing formic acid. smolecule.com The other primary product of this initial cleavage, 1,2-propanediol, is itself susceptible to further oxidation. cardiff.ac.uk

The oxidation of 1,2-propanediol can proceed through several pathways depending on the catalyst and reaction conditions, yielding a variety of valuable chemical products. mdpi.com Studies on the direct oxidation of 1,2-propanediol show that both the primary and secondary hydroxyl groups can be oxidized. researchgate.net This leads to the formation of compounds such as lactic acid, pyruvic acid, and acetic acid. mdpi.comresearchgate.net Therefore, the oxidation of this compound can be expected to produce formic acid from the ester groups and a mixture of C1-C3 carboxylic acids from the subsequent oxidation of the propanediol (B1597323) backbone. mdpi.com

Table 3: Potential Products from the Oxidative Transformation of this compound

ProductOrigin
Formic AcidCleavage of the formate ester groups. smolecule.com
1,2-PropanediolInitial hydrolysis/cleavage product.
Lactic AcidOxidation of the 1,2-propanediol backbone. mdpi.comresearchgate.net
Acetic AcidOxidative C-C cleavage of the 1,2-propanediol backbone. mdpi.comresearchgate.net
Pyruvic AcidFurther oxidation of lactic acid or direct oxidation of 1,2-propanediol. researchgate.net
Hydroxyacetone (B41140)Oxidation of the secondary hydroxyl group of 1,2-propanediol. cardiff.ac.uk

Catalytic Systems and Conditions for Selective Oxidation

The selective oxidation of 1,2-propanediol (1,2-PDO) is a key process for producing valuable chemicals. The choice of catalyst and reaction conditions plays a critical role in determining the product distribution. Noble metal catalysts, particularly those based on palladium (Pd), gold (Au), and platinum (Pt), have been extensively studied for this purpose. mdpi.comcardiff.ac.uk

For instance, palladium nanoparticles supported on functionalized multi-walled carbon nanotubes (MWCNTs) have shown high selectivity for lactic acid production. mdpi.com Under optimal conditions of 123 °C, 1.25 MPa O₂ pressure, and a NaOH/1,2-PDO molar ratio of 4.0, a lactic acid yield of 68.3% can be achieved. mdpi.com The basicity of the support material also influences catalyst performance. Hydroxyapatite (HAP) supported palladium catalysts, for example, have demonstrated high selectivity for lactic acid (84.9%) at 80 °C. mdpi.com

Bimetallic catalysts often exhibit synergistic effects. Au-Pd/TiO₂ catalysts have achieved 94% conversion of 1,2-PDO with 96% selectivity to lactic acid. mdpi.com Similarly, Au-Pt/C catalysts can reach nearly 100% conversion with 96% selectivity to lactate (B86563) under mild conditions (40 °C, 3 bar O₂). cardiff.ac.uk The presence of a base is often crucial; however, base-free oxidation is possible, though it may alter the product profile, favoring hydroxyacetone formation. cardiff.ac.uk

The table below summarizes the performance of various catalytic systems in the selective oxidation of 1,2-propanediol.

CatalystSupportTemperature (°C)O₂ Pressure (MPa)Base/1,2-PDO RatioConversion (%)Lactic Acid Selectivity (%)Reference
PdN-MWCNT1231.254.080.385.1 mdpi.com
PdHAP80-Alkaline46.784.9 mdpi.com
Au-PdTiO₂601.0Alkaline9496 mdpi.com
Au-PtActivated Carbon400.31.07886 cardiff.ac.uk
AgNone (nanoparticles)1201.0NaOH65.662 infona.pl
Pt/CCarbon--Alkaline-86.8 acs.org

Reactivity Studies of 1,2-Propanediol as a Core Building Block

1,2-propanediol serves as a versatile, bio-based platform molecule for the synthesis of various valuable chemicals. mdpi.com Its two hydroxyl groups, one primary and one secondary, allow for a range of chemical transformations, including dehydration and oxidation, to produce aldehydes, ketones, and carboxylic acids. mdpi.comcsic.es

Catalytic Dehydration of 1,2-Propanediol to Aldehydes and Ketones

The catalytic dehydration of 1,2-propanediol is a significant pathway for producing propanal (propionaldehyde) and 2-propanone (acetone). This reaction is typically catalyzed by solid acids. researchgate.netresearchgate.net The dehydration proceeds via a carbocation intermediate, a common mechanism in acid catalysis. researchgate.net The product distribution between propanal and acetone (B3395972) depends on which hydroxyl group is protonated and subsequently eliminated. Protonation of the primary hydroxyl group leads to propanal, while protonation of the secondary hydroxyl group yields acetone. csic.es

Various catalysts have been investigated, including zeolites, silica-alumina, and supported heteropoly acids. researchgate.netresearchgate.net Silica-supported tungsten oxide (WO₃) catalysts have demonstrated high activity and selectivity (93.5%) for propanal formation. researchgate.net Similarly, boron phosphate (B84403) catalysts show excellent activity at low temperatures, selectively producing propanal without significant formation of acetone or allyl alcohol. acs.org Zeolites like ZSM-23 and Theta-1 also exhibit high selectivity towards propanal, exceeding 90% at temperatures between 300–350°C. researchgate.net In some cases, particularly with copper, zinc, and aluminum-based catalysts, acetone can be the major product, with one study reporting a carbon selectivity to acetone of 22.1%. cetjournal.it

Formation of Cyclic Acetals and Ketals in 1,2-Propanediol Dehydration

The formation of these dioxolanes is a reversible bimolecular reaction promoted by acid catalysts, especially at lower temperatures. csic.esresearchgate.net At higher temperatures and lower space velocities, the selectivity for these cyclic byproducts tends to decrease. researchgate.net The presence of steam can also promote the hydrolysis of these cyclic acetals, thereby increasing the yield of propanal. acs.org The formation of acetals and ketals is a well-established method for protecting carbonyl groups in organic synthesis and can occur with various diols in the presence of an acid catalyst. organic-chemistry.orgnih.gov

Selective Oxidation of 1,2-Propanediol to Carboxylic Acids

The selective oxidation of 1,2-propanediol can yield a variety of valuable C1-C3 carboxylic acids, including lactic, formic, acetic, and pyruvic acids. mdpi.com This transformation is typically conducted in an alkaline medium using heterogeneous catalysts based on noble or non-noble metals. mdpi.commdpi.comingentaconnect.com

Lactic acid is a primary target product from the oxidation of 1,2-propanediol, valued for its use in biodegradable polymers. cardiff.ac.uk The process involves the selective oxidation of the primary hydroxyl group. researchgate.net A wide range of catalysts, including those based on gold, platinum, and palladium, are effective for this conversion, particularly in alkaline solutions. mdpi.comcardiff.ac.uk For example, Au-Pt bimetallic catalysts on an activated carbon support can achieve high conversion (78%) and selectivity to lactate (86%) even under mild conditions (40°C, 3 bar O₂). cardiff.ac.uk

The catalyst support and the presence of promoters or co-catalysts significantly influence the reaction's efficiency. rsc.orgrsc.org Hydroxyapatite-supported Pd and Pd-Ag catalysts have shown high lactic acid selectivity (86-89%) at high conversions. rsc.org The addition of copper to gold catalysts supported on hydrotalcite can suppress the formation of by-products, thereby improving selectivity for lactic acid. rsc.org Even base-free conditions are being developed, with Pt-Cu intermetallic compounds showing a 64.6% yield of free lactic acid at 100°C. acs.org

The table below presents research findings on the catalytic oxidation of 1,2-propanediol to lactic acid.

CatalystSupport/ModifierTemperature (°C)Conversion (%)Lactic Acid Selectivity (%)Reference
Pd₂/HAPHydroxyapatite10096.286.2 rsc.org
Pd₁Ag₁/HAPHydroxyapatite10086.388.8 rsc.org
Pd/N-MWCNTN-doped Carbon Nanotubes12380.385.1 mdpi.com
Au-Pt/CActivated Carbon407886 cardiff.ac.uk
Cu₁PtActivated Carbon10010064.6 (yield) acs.org
AuHydrotalcite (Cu-modified)100>95>95 rsc.org

Besides lactic acid, the oxidation of 1,2-propanediol can also lead to the formation of other carboxylic acids, such as formic acid, acetic acid, and pyruvic acid, often as by-products. cardiff.ac.ukmdpi.com The distribution of these products is highly dependent on the catalyst and reaction conditions. infona.plingentaconnect.com

Silver (Ag) nanoparticles have been shown to catalyze the oxidation of 1,2-propanediol to a mixture of carboxylic acids. infona.pl The size of the Ag nanoparticles plays a crucial role; smaller particles (around 15.2 nm) favor the formation of acetic and formic acids, achieving selectivities of 63.2% and 30.5% respectively at complete conversion. infona.plinfona.pl In contrast, larger Ag nanoparticles (19.4–25.3 nm) tend to favor the production of lactic acid. infona.plresearchgate.net Similarly, copper nanoparticles can catalyze the formation of lactic, acetic, and formic acids, with total selectivities reaching 93.1% at 180°C. nih.gov

Pyruvic acid can be formed through the oxidation of intermediates like hydroxyacetone or the further oxidation of lactic acid. cardiff.ac.ukacs.org Palladium catalysts promoted with lead (Pb), bismuth (Bi), or tin (Sn) can enhance the oxidation of lactic acid to pyruvic acid. cardiff.ac.uk Electrocatalytic studies using a gold-on-carbon (Au/C) anode have shown that pyruvate (B1213749) selectivity can be controlled by the electrode potential, varying from 20% to 56%. acs.org

Industrial and Emerging Applications of 1,2 Propanediol Diformate

Role as a Specialty Chemical Solvent in Industrial Processes

1,2-Propanediol diformate functions as a specialty solvent in various industrial settings due to its ability to effectively dissolve a wide array of substances. smolecule.com Its solvent properties are utilized in the formulation of products such as inks, paints, and plastics. smolecule.com The ester's molecular structure and physical properties, such as its boiling point and solubility, make it a versatile choice for processes requiring specific performance characteristics. ontosight.aichemeo.com Unlike its parent diol, which is highly water-soluble, the diformate ester exhibits different solubility profiles that can be advantageous in certain formulations.

The utility of this compound as a solvent is grounded in its physical and chemical properties. These characteristics determine its behavior and efficacy in different industrial applications.

Table 1: Physicochemical Properties of this compound

Property Value Unit
Molecular Formula C₅H₈O₄ -
Molecular Weight 132.11 g/mol
Normal Boiling Point 455.52 (approx. 182.4 °C) K
Normal Freezing Point 259.57 (approx. -13.6 °C) K
Water Solubility (log10WS) 0.25 mol/l
Octanol/Water Partition Coefficient (logP) -0.279 -

Source: Cheméo chemeo.comchemeo.com

Application in Polymer and Resin Formulations

The compound serves as a valuable component in the polymer and resin industry, both as a precursor and a building block for advanced materials. smolecule.com

This compound acts as a precursor in the synthesis of unsaturated polyester (B1180765) resins. smolecule.com Its parent compound, 1,2-propanediol, is a crucial raw material for producing these resins, which are widely used in surface coatings and reinforced plastics. made-in-china.commade-in-china.com The synthesis typically involves a polycondensation reaction between a diol (like 1,2-propanediol) and a dicarboxylic acid (such as maleic or fumaric acid). google.com The use of the diformate derivative can be integrated into these processes, potentially through transesterification reactions, to build the polyester backbone. smolecule.com The properties of the final resin, such as flexibility and chemical resistance, can be tailored by the choice of diol and other monomers. perstorp.com

There is growing interest in using this compound for the development of novel biomaterials and as a component in biodegradable polymers. ontosight.ai The push towards a circular economy has spurred research into bio-based polyesters that offer a reduced environmental footprint. mdpi.com Bio-based diols are key monomers in the synthesis of these sustainable polymers. researchgate.net The potential to produce the precursor 1,2-propanediol through microbial fermentation from renewable resources like sugars or glycerol (B35011) makes its derivatives, including the diformate, attractive for creating greener plastics. researchgate.netresearchgate.net These biodegradable polymers are being explored for a wide range of applications where degradation is a desirable feature. researchgate.net

Utilization in Specific Chemical Formulations

This compound is utilized in formulations that require stability at low temperatures, such as antifreeze agents. smolecule.com Its performance is based on the principle of freezing-point depression, where the addition of a solute to a solvent lowers the temperature at which the solvent freezes. wikipedia.orgunacademy.com The parent compound, propylene (B89431) glycol, is a well-established and less toxic alternative to ethylene (B1197577) glycol in antifreeze for applications ranging from automotive coolants to aircraft de-icing fluids. hydratechfluids.comgoogle.com this compound exhibits favorable thermal stability and a low freezing point of approximately -13.6 °C, making it suitable for high-quality antifreeze formulations. chemeo.com

Potential in Biotechnological Processes and Biofuel Production

The potential of this compound in biotechnology and biofuel production is primarily linked to its precursor, 1,2-propanediol. smolecule.com Significant research has focused on the microbial production of 1,2-propanediol from renewable feedstocks, which is a key aspect of creating sustainable chemical value chains. researchgate.net

Microorganisms, including engineered strains of Escherichia coli and Saccharomyces cerevisiae, can convert sugars (like glucose) or glycerol (a co-product of biodiesel manufacturing) into 1,2-propanediol. researchgate.netresearchgate.netkoreascience.kr This bio-based 1,2-propanediol can then be chemically converted to this compound. This biotechnological route offers a more sustainable alternative to traditional petrochemical production methods. researchgate.net

Furthermore, the bio-derived 1,2-propanediol is being investigated as a platform chemical for producing biofuels. cetjournal.it Research has demonstrated pathways to convert 1,2-propanediol into 2-propanone (acetone), which can then be used as an intermediate in the synthesis of aviation fuels through aldol (B89426) condensation. cetjournal.it This positions 1,2-propanediol and its derivatives as contributors to the development of renewable energy sources. cetjournal.it

Table 2: Microbial Production Pathways for 1,2-Propanediol (Precursor)

Pathway Common Microorganism(s) Feedstock(s) Key Intermediate(s)
Deoxyhexose Pathway Clostridium sp., E. coli 6-deoxy sugars (e.g., rhamnose) Lactaldehyde
Methylglyoxal (B44143) Pathway E. coli, K. pneumoniae Sugars (e.g., glucose), Glycerol Dihydroxyacetone phosphate (B84403), Methylglyoxal
Lactate (B86563) Pathway Engineered E. coli Lactic Acid Lactyl-CoA

Source: ResearchGate researchgate.netresearchgate.netresearchgate.net

Intermediate in Pharmaceutical and Cosmetic Synthesis

This compound, a diester of 1,2-propanediol and formic acid, holds potential as a versatile intermediate in the synthesis of pharmaceutical and cosmetic ingredients. pharmtech.com Its chemical structure, featuring two reactive formate (B1220265) groups, allows it to serve as a precursor or a temporary modifying agent in multi-step synthetic processes. Current time information in Bangalore, IN.rsc.org While extensive, specific applications in commercialized products are not widely documented in publicly available research, its utility can be inferred from the chemical properties of its functional groups and the established roles of its parent compound, 1,2-propanediol.

The primary route to synthesizing this compound is through the esterification of 1,2-propanediol with formic acid, typically in the presence of an acid catalyst. Current time information in Bangalore, IN. The reactivity of the resulting formate esters is central to its function as a synthetic intermediate. These ester groups can be readily hydrolyzed under acidic or basic conditions to regenerate the original 1,2-propanediol and formic acid. Current time information in Bangalore, IN. This reversible reaction suggests its potential use as a protecting group for the diol functionality in 1,2-propanediol. In complex syntheses, it is often necessary to temporarily block reactive functional groups, like hydroxyl groups, to prevent them from interfering with reactions at other sites on a molecule. organic-chemistry.org The diformate could serve this purpose, being introduced to protect the diol and then removed at a later stage.

Furthermore, this compound can undergo transesterification, where it reacts with other alcohols to form different esters. Current time information in Bangalore, IN. This reactivity opens pathways to create a variety of other 1,2-propanediol esters, which may have specific applications as emollients, solvents, or active ingredient carriers in cosmetic and pharmaceutical formulations.

The chirality of 1,2-propanediol is a significant factor in its pharmaceutical applications. pharmtech.com Optically pure 1,2-diols are valuable building blocks for synthesizing chiral drugs. nih.govjst.go.jp The synthesis of specific stereoisomers of drugs like (S)-rolipram and intermediates for (−)-bestatin often involves chiral precursors derived from diols. rsc.org While this compound itself is often supplied as a racemic mixture, its synthesis from a specific stereoisomer of 1,2-propanediol (either (R)- or (S)-1,2-propanediol) would yield a chiral intermediate. This chiral diformate could then be used in stereoselective syntheses, where maintaining a specific three-dimensional structure is crucial for the biological activity of the final pharmaceutical product.

In the context of cosmetics, the parent compound 1,2-propanediol is widely used as a humectant, solvent, and viscosity-decreasing agent. chemrxiv.org Esters of diols are also utilized in personal care products. google.com The synthesis of novel cosmetic ingredients could involve the use of this compound as a starting material to introduce the 1,2-propandiol moiety into larger molecules, potentially modifying properties like solubility, skin feel, and stability.

While direct, detailed research on this compound as a key intermediate is limited, its chemical properties and the synthetic importance of its parent diol suggest a range of potential, yet to be fully explored, applications in these industries.

Compound Properties

PropertyValueSource
Molecular FormulaC₅H₈O₄ nih.govnist.gov
Molecular Weight132.11 g/mol nih.gov
CAS Number53818-14-7 nih.gov
IUPAC Namepropane-1,2-diyl diformate
Synonyms2-formyloxypropyl formate, 1,2-Diformyloxypropane, Propylene glycol diformate nih.gov

Biochemical Pathways and Microbial Interactions Involving 1,2 Propanediol Diformate

Microbial Production and Fermentation Processes of 1,2-Propanediol (Precursor)

1,2-Propanediol, a precursor to 1,2-Propanediol diformate, can be synthesized through microbial fermentation processes, offering a renewable alternative to traditional chemical methods derived from propylene (B89431). nih.govresearchgate.net Microorganisms utilize various metabolic pathways to produce 1,2-propanediol, often as a major end-product of their metabolism, particularly under anaerobic or facultative anaerobic conditions. proquest.com The biological production of this diol has garnered significant attention due to its applications in various industries, including polymers and pharmaceuticals. nih.govnih.gov Establishing efficient metabolic pathways and suitable microbial hosts are crucial for achieving high yields and productivity necessary for commercial viability. nih.govnih.gov

Three primary metabolic routes for the microbial production of 1,2-propanediol have been identified: the deoxyhexose pathway, the methylglyoxal (B44143) pathway, and the lactate (B86563) metabolism pathway. nih.govresearchgate.net A wide range of microorganisms, including bacteria and yeasts, are capable of fermenting sugars to produce 1,2-propanediol. proquest.com For instance, Clostridium thermobutyricum was one of the early bacteria reported to produce this compound. proquest.com

PathwayKey SubstratesKey IntermediatePrimary Stereoisomer
Deoxyhexose PathwayDeoxyhexose sugars (e.g., L-fucose, L-rhamnose)L-Lactaldehyde(S)-1,2-Propanediol
Methylglyoxal PathwayCommon sugars (e.g., glucose, xylose)Methylglyoxal(R)-1,2-Propanediol
Lactate MetabolismLactic acidLactaldehyde(S)-1,2-Propanediol (from L-lactic acid)

Deoxyhexose Metabolic Pathway in Microorganisms

The deoxyhexose metabolic pathway is a natural route for the production of (S)-1,2-propanediol from 6-deoxyhexose sugars like L-fucose and L-rhamnose. researchgate.netnih.gov This pathway is well-studied in bacteria such as Escherichia coli, Salmonella typhimurium, and various species of Clostridium and Bacteroides. researchgate.netproquest.com The process occurs under anaerobic conditions and involves a series of enzymatic reactions. researchgate.net

The pathway begins with the conversion of L-fucose or L-rhamnose into their respective 1-phosphate derivatives by the actions of an isomerase and a kinase. researchgate.netnih.gov These phosphorylated intermediates are then cleaved by an aldolase (B8822740) to yield dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. researchgate.netnih.gov The DHAP enters the central glycolytic pathway, while the L-lactaldehyde is reduced to (S)-1,2-propanediol by an NADH-dependent propanediol (B1597323) oxidoreductase. researchgate.netnih.gov While this pathway is efficient in producing enantiomerically pure (S)-1,2-propanediol, its commercial viability is limited by the high cost and low availability of deoxyhexose sugars. researchgate.netnih.gov

MicroorganismSubstrate1,2-Propanediol TiterReference
Clostridium sphenoidesRhamnose72.6 mM proquest.com
Clostridium sphenoidesFucose68.6 mM proquest.com
Recombinant E. coliGlucose0.25 g/L proquest.com

Methylglyoxal Metabolic Pathway and its Regulation

The methylglyoxal pathway enables the production of 1,2-propanediol from more common and less expensive sugars like glucose and xylose. researchgate.net This pathway typically yields the (R)-isomer of 1,2-propanediol. researchgate.netasm.org The process starts with the conversion of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) into methylglyoxal, a key intermediate, by the enzyme methylglyoxal synthase. researchgate.netresearchgate.net

From methylglyoxal, there are two potential routes to 1,2-propanediol. One route involves the reduction of methylglyoxal to lactaldehyde, which is then further reduced to 1,2-propanediol. researchgate.net The alternative route proceeds through the formation of acetol from methylglyoxal, followed by its reduction to 1,2-propanediol. researchgate.net The regulation of this pathway is critical, as methylglyoxal can be toxic to cells. nih.gov Microorganisms have detoxification systems, such as the glyoxalase system, which can convert methylglyoxal to D-lactate. nih.govmdpi.com Metabolic engineering strategies often focus on enhancing the activity of the desired pathway enzymes while managing the levels of toxic intermediates. nih.gov

Lactate Metabolism to 1,2-Propanediol

A more recently explored route for 1,2-propanediol production involves the metabolism of lactic acid. nih.govresearchgate.net This pathway has been investigated in engineered microorganisms and offers the potential to produce specific stereoisomers of 1,2-propanediol depending on the starting lactate enantiomer. researchgate.net For example, (S)-1,2-propanediol can be synthesized from L-lactic acid. researchgate.net This bioconversion is gaining attention as a method to overcome the limitations of the deoxyhexose and methylglyoxal pathways. nih.gov

In engineered E. coli, an artificial pathway has been demonstrated to convert L-lactic acid to (S)-1,2-propanediol. nih.gov This suggests that microbes that are high-level producers of lactate could be suitable hosts for the production of 1,2-propanediol. researchgate.net The process requires cofactors such as acetyl-CoA, NADH, and NADPH. researchgate.net Studies have also reported the biosynthesis of 1,2-propanediol from lactic acid in Klebsiella pneumoniae using glycerol (B35011) as a carbon source. nih.gov

Enzymatic Machinery in 1,2-Propanediol Biosynthesis (e.g., Propanediol Oxidoreductase, Isomerases)

The biosynthesis of 1,2-propanediol relies on a set of specific enzymes that catalyze the key steps in the metabolic pathways. In the deoxyhexose pathway, the key enzymes include L-fucose/rhamnose isomerase, L-fuculokinase/rhamnulokinase, and L-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase. researchgate.netnih.gov A crucial enzyme in this pathway is propanediol oxidoreductase (fucO), which catalyzes the final reduction of lactaldehyde to 1,2-propanediol. researchgate.netnih.gov

In the methylglyoxal pathway, methylglyoxal synthase is a key enzyme that converts DHAP to methylglyoxal. nih.govresearchgate.net The subsequent reduction steps are carried out by various reductases, including glycerol dehydrogenase and alcohol dehydrogenases, which exhibit stereospecificity. researchgate.netresearchgate.net For example, NADH-linked glycerol dehydrogenase can reduce methylglyoxal to R-lactaldehyde. asm.orgnih.gov Isomerases also play a critical role in the initial steps of sugar metabolism, converting sugars into forms that can enter the central metabolic pathways. researchgate.netnih.gov

Stereochemical Control in Microbial 1,2-Propanediol Production

A significant advantage of microbial fermentation for 1,2-propanediol production is the ability to synthesize enantiomerically pure stereoisomers, which is challenging to achieve through conventional chemical synthesis that typically yields a racemic mixture. proquest.comresearchgate.net The stereochemistry of the final product is determined by the specific metabolic pathway and the stereospecificity of the enzymes involved. researchgate.net

The deoxyhexose pathway, utilizing substrates like fucose and rhamnose, predominantly produces (S)-1,2-propanediol. researchgate.net In contrast, the methylglyoxal pathway, which starts from common sugars like glucose, generally yields (R)-1,2-propanediol. researchgate.netasm.org This stereochemical control is attributed to the specific reductases that act on intermediates like lactaldehyde and acetol. researchgate.net For instance, engineered E. coli expressing NADH-linked glycerol dehydrogenase genes have been shown to produce enantiomerically pure (R)-1,2-propanediol from glucose. nih.gov The ability to produce specific stereoisomers is highly valuable for applications in chiral pharmaceuticals and specialty chemicals. nih.gov

Dissimilation and Degradation of 1,2-Propanediol by Microbial Communities

Microbial communities are also capable of degrading 1,2-propanediol, utilizing it as a carbon and energy source. This process is particularly relevant in environments such as the gut microbiota. nih.gov The degradation of 1,2-propanediol often occurs within specialized proteinaceous organelles called bacterial microcompartments (BMCs). researchgate.net

The degradation pathway begins with the conversion of 1,2-propanediol to propionaldehyde (B47417) by a coenzyme B12-dependent diol dehydratase. researchgate.net Propionaldehyde is a reactive and potentially toxic intermediate. nih.gov To mitigate this toxicity, some bacteria encapsulate these enzymatic reactions within BMCs. nih.gov The propionaldehyde is then further metabolized. Under fermentative conditions, it can be oxidized to propionyl-CoA, which can lead to the production of propionate (B1217596) and ATP, or it can be reduced to 1-propanol (B7761284). nih.govresearchgate.net Under aerobic conditions, the propionyl-CoA can enter central metabolic pathways like the methyl citrate cycle for further energy generation and biosynthesis. researchgate.net

Rumen Microorganism Metabolism of 1,2-Propanediol

The metabolism of 1,2-propanediol by rumen microorganisms is an efficient process involving a series of biochemical conversions. Studies utilizing the Rumen Simulation Technique (Rusitec) have demonstrated that 1,2-propanediol is effectively metabolized by the microbial population present in the rumen nih.govoup.com. The initial step in its degradation is the dehydration of 1,2-propanediol to form propionaldehyde cambridge.org. This intermediate is then further metabolized, primarily through reduction, to n-propanol nih.govoup.comcambridge.org. These initial transformations are crucial as they prepare the molecule for its conversion into various end-products. The rate at which 1,2-propanediol is metabolized can be influenced by the diet of the host animal; for instance, metabolism is most rapid in animals fed molassed sugar-beet pulp cambridge.org. While a significant portion of 1,2-propanediol is metabolized within the rumen to substances like propionic acid, a considerable amount can also be absorbed unchanged from the rumen and subsequently metabolized in the liver and other tissues oup.comcambridge.org.

Characterization of Metabolic End-Products (e.g., Propionic Acid, Acetic Acid, Volatile Fatty Acids)

The fermentation of 1,2-propanediol by rumen microorganisms yields several metabolic end-products, with volatile fatty acids (VFAs) being the most significant. The primary end-products of this fermentation are propionic acid and 2-methylbutyric acid nih.govoup.com. The administration of 1,2-propanediol to ruminants consistently leads to an increased concentration of propionic acid in the rumen oup.comcambridge.org.

Metabolic End-Products of 1,2-Propanediol Fermentation in Rumen

MetaboliteChange in ConcentrationReference
Propionic AcidIncrease nih.govoup.comcambridge.org
2-Methylbutyric AcidIncrease nih.govoup.com
Acetic AcidDecrease oup.comcambridge.orgacs.org
Butyric AcidDecrease cambridge.orgacs.org
n-PropanolIntermediate nih.govoup.comcambridge.org
PropionaldehydeIntermediate nih.govoup.comcambridge.org

Investigation of Metabolic Hydrogen Economy in Microbial Fermentation

The metabolism of 1,2-propanediol in the rumen has a significant impact on the metabolic hydrogen economy. The dissimilation of 1,2-propanediol by rumen micro-organisms leads to an increased uptake of hydrogen cambridge.org. This is noteworthy because propionate production in the rumen provides an alternative sink for hydrogen, which is stoichiometrically linked to a decrease in methanogenesis researchgate.net. Rumen fermentation is characterized by complex intracellular and intercellular flows of metabolic hydrogen, which are centered on the production, transfer, and utilization of dihydrogen in various competing pathways frontiersin.org. By promoting pathways that consume hydrogen, such as the formation of propionate from 1,2-propanediol, the amount of hydrogen available for methane production by methanogens can be reduced frontiersin.org.

Metabolic Engineering Strategies for Enhanced 1,2-Propanediol Production

Metabolic engineering offers promising strategies to enhance the microbial production of 1,2-propanediol from renewable resources, moving away from traditional petroleum-based methods nih.govnih.gov. The core of these strategies involves the genetic modification of microorganisms to optimize metabolic pathways leading to 1,2-propanediol synthesis.

Strain Optimization and Engineering of Production Hosts

The optimization of microbial strains is a key strategy for improving 1,2-propanediol production. Escherichia coli and Saccharomyces cerevisiae are two of the most commonly engineered hosts for this purpose. In E. coli, the production of enantiomerically pure R-1,2-propanediol from glucose has been achieved by expressing genes such as the NADH-linked glycerol dehydrogenase gene (gldA) and the methylglyoxal synthase gene (mgs) nih.govasm.org. Co-expression of these genes has been shown to significantly improve production titers nih.govasm.org. Further enhancements have been achieved by constructing a complete pathway from the glycolytic intermediate, dihydroxyacetone phosphate (DHAP), which involves the co-expression of methylglyoxal synthase (mgsA), glycerol dehydrogenase (gldA), and either yeast alcohol dehydrogenase (adhI) or E. coli 1,2-propanediol oxidoreductase (fucO) researchgate.netnih.gov.

In Saccharomyces cerevisiae, a modular metabolic engineering approach has been employed to produce 1,2-propanediol from glycerol nih.gov. This involves implementing the heterologous methylglyoxal pathway for 1,2-propanediol formation from DHAP and expressing a heterologous glycerol facilitator. Additionally, genetic modifications such as replacing the native FAD-dependent glycerol catabolic pathway with the 'DHA pathway' and reducing triosephosphate isomerase activity have been shown to increase the supply of precursors and improve 1,2-propanediol formation nih.gov.

Engineered Strains for 1,2-Propanediol Production

Host OrganismGenetic ModificationSubstrateResulting TiterReference
Escherichia coliCo-expression of methylglyoxal synthase and glycerol dehydrogenase (gldA)Glucose0.7 g/L nih.govasm.org
Escherichia coliCo-expression of mgs, gldA, and fucO with fed-batch fermentationGlucose4.5 g/L researchgate.netnih.gov
Saccharomyces cerevisiaeModular engineering of glycerol and methylglyoxal pathwaysGlycerol> 4 g/L nih.gov
Escherichia coliOverexpression of mgsA, gldA, and yqhD; replacement of native DHAKGlycerol5.6 g/L nih.gov

Mitigation of Byproduct Formation through Genetic Manipulation

In Corynebacterium glutamicum, it was discovered that the precursor for 1,2-propanediol synthesis, methylglyoxal, can be detoxified into D-lactate via a pathway involving native mycothiol (MSH) nih.gov. By deleting the gene mshA, which encodes MSH synthase, this competing pathway was inactivated, leading to a 56% improvement in the product yield nih.gov. Similarly, in Klebsiella pneumoniae, the biosynthesis of 2,3-butanediol (B46004) was identified as a competing pathway. Inhibiting this pathway through pH control was successful in increasing 1,2-propanediol production nih.gov.

Design and Development of Engineered Chassis Cells for Biosynthesis

The design and development of engineered chassis cells involve creating microbial hosts specifically tailored for the efficient biosynthesis of a target compound like 1,2-propanediol. This goes beyond simple gene overexpression and involves a more holistic approach to re-engineering the cell's metabolism. An example of this is the construction of a complete pathway for 1,2-propanediol production in E. coli from the glycolytic intermediate DHAP researchgate.netnih.gov. This strategy avoids reliance on endogenous enzymatic activities, which can be a bottleneck, and allows for more precise control over the metabolic flux towards the desired product.

Another key aspect of chassis cell development is optimizing the utilization of the substrate. For instance, when using glycerol as a feedstock, the native PEP-dependent dihydroxyacetone kinase (DHAK) in E. coli was replaced with an ATP-dependent DHAK from Citrobacter freundii. This modification increased the availability of DHAP, a key precursor for the 1,2-propanediol pathway, leading to higher production levels nih.gov. Furthermore, the use of genome-reduced strains can serve as a valuable basis for unraveling metabolic constraints and identifying new targets for metabolic engineering, as demonstrated in C. glutamicum nih.gov.

Compartmentalization of Metabolic Pathways: Bacterial Microcompartments for 1,2-Propanediol Utilization

Bacterial microcompartments (BMCs) are protein-based organelles that play a crucial role in optimizing specific metabolic pathways. frontiersin.orgoipub.com These self-assembling structures consist of a selectively permeable protein shell that encapsulates a core of enzymes. nih.gov In the context of 1,2-propanediol (1,2-PD) utilization, BMCs, often referred to as metabolosomes, provide a distinct advantage by sequestering the metabolic reactions, thereby enhancing efficiency and mitigating the toxicity of reactive intermediates. nih.gov

The degradation of 1,2-propanediol in several bacterial species, including Salmonella enterica and Listeria monocytogenes, occurs within these specialized microcompartments. frontiersin.orgnih.gov The initial step of this pathway involves the conversion of 1,2-propanediol to propionaldehyde, a reaction catalyzed by the coenzyme B12-dependent diol dehydratase. frontiersin.org Propionaldehyde is a volatile and toxic compound that can cause cellular and DNA damage. nih.govasm.org The protein shell of the BMC effectively contains this harmful intermediate, preventing its diffusion into the cytoplasm and protecting the cell. nih.govnih.govasm.org

Mechanisms of Intermediate Sequestration within Microcompartments

The primary function of BMCs in 1,2-propanediol metabolism is to sequester the toxic intermediate, propionaldehyde. nih.govnih.gov This sequestration is achieved through the selectively permeable nature of the protein shell. nih.gov The shell is composed of thousands of protein subunits that assemble into a polyhedral structure. nih.gov While the substrate, 1,2-propanediol, and the final products, such as propionate and 1-propanol, can traverse the shell, the reactive propionaldehyde intermediate is largely retained within the lumen of the microcompartment. asm.orgnih.gov

Studies on Salmonella enterica have shown that mutants lacking functional BMCs (MCP-minus mutants) accumulate significantly higher levels of propionaldehyde in the culture medium compared to wild-type strains when grown on 1,2-propanediol. asm.org This accumulation leads to a period of growth arrest, highlighting the critical role of compartmentalization in mitigating propionaldehyde toxicity. asm.orgasm.org The sequestration mechanism ensures that propionaldehyde is efficiently channeled to the next enzyme in the pathway, propionaldehyde dehydrogenase, for its conversion to propionyl-CoA. frontiersin.org This rapid conversion of the toxic intermediate is a key advantage conferred by the microcompartment structure. nih.gov

Role of Compartmentalization in Enhancing Pathway Flux

This enhanced flux is crucial for the efficient catabolism of 1,2-propanediol, allowing bacteria to utilize it as a carbon and energy source, particularly in anaerobic environments. frontiersin.org The prevention of intermediate leakage and the protection from toxic byproducts contribute to a more robust and efficient metabolic process. nih.govfrontiersin.org The ability to concentrate metabolic activities within these organelles provides a competitive advantage to bacteria in specific environmental niches where 1,2-propanediol is available as a substrate. nih.govportlandpress.com

Analysis of Permeability and Substrate Transport in Microcompartments

The protein shell of the BMC is not an impermeable barrier but rather a selectively permeable one that controls the passage of metabolites. nih.govwikipedia.org The shell is primarily composed of hexagonal and pentameric protein tiles. wikipedia.org Pores located at the center of these protein subunits are thought to be the primary conduits for the transport of substrates, products, and cofactors. wikipedia.orgnih.gov

The permeability of the shell is determined by the size, charge, and chemical properties of these pores. nih.gov For instance, in the Pdu microcompartment, which is responsible for 1,2-propanediol degradation, the pores of the PduA shell protein have been shown to be the entry route for the 1,2-propanediol substrate. nih.govwikipedia.org The electrostatic properties of the pores can also play a role in selectivity, with charged residues potentially attracting or repelling specific molecules. wikipedia.org While the entry of the substrate and exit of the final products are facilitated, the shell effectively restricts the passage of the volatile propionaldehyde intermediate. nih.gov The precise mechanisms regulating the transport of larger molecules and cofactors are still under investigation but may involve conformational changes in the shell proteins. wikipedia.org

Interconnections with Broader Metabolic Networks

The metabolism of 1,2-propanediol is not an isolated pathway but is interconnected with the broader metabolic network of the cell. The intermediates and products of 1,2-propanediol degradation can feed into central metabolic pathways, and conversely, other metabolic routes can lead to the synthesis of 1,2-propanediol.

Pathways for Acetone (B3395972) Metabolism to 1,2-Propanediol

In mammals, including humans, acetone can be metabolized through several pathways, one of which leads to the formation of 1,2-propanediol. cdc.gov This process is particularly relevant during states of ketosis, such as fasting or in uncontrolled diabetes, where acetone is produced from the breakdown of fatty acids. epa.gov

The primary route of acetone metabolism involves its conversion to acetol (1-hydroxy-2-propanone) by acetone monooxygenase. nih.gov Acetol can then be further metabolized via two main pathways. In one pathway, acetol is converted to methylglyoxal. cdc.govnih.gov In the other, which is partially extrahepatic, acetol is reduced to L-1,2-propanediol. cdc.gov This conversion of acetol to 1,2-propanediol is an important secondary pathway for acetone metabolism. cdc.gov The subsequent fate of 1,2-propanediol can involve its conversion to lactate and then to glucose through gluconeogenesis. epa.gov The activity of these pathways can be influenced by the concentration of acetone, with the 1,2-propanediol pathway becoming more significant at higher acetone levels. epa.goveuropa.eu

The key enzymes and intermediates in the metabolic conversion of acetone to 1,2-propanediol are summarized in the table below.

Starting CompoundKey IntermediateEnzymeFinal Product
AcetoneAcetolAcetone monooxygenase1,2-Propanediol
AcetolL-1,2-Propanediol(extrahepatic mechanism)

Glycerol Bioconversion Routes to 1,2-Propanediol

Glycerol, a major byproduct of biodiesel production, can be biologically and chemically converted to 1,2-propanediol, a valuable chemical. mdpi.commdpi.com This bioconversion represents a sustainable route for producing 1,2-propanediol from a renewable feedstock.

The catalytic hydrogenolysis of glycerol is a common method for producing 1,2-propanediol. mdpi.comresearchgate.net This process typically involves reacting glycerol with hydrogen in the presence of a metal catalyst, such as copper-based catalysts, at elevated temperatures and pressures. researchgate.netgoogle.com The reaction proceeds through the dehydration of glycerol to form acetol, which is then hydrogenated to 1,2-propanediol. mdpi.com

Different catalytic systems and reaction conditions have been developed to optimize the conversion of glycerol and the selectivity for 1,2-propanediol. researchgate.net For example, processes have been described using copper-zinc, copper-magnesium-aluminum-oxide, and palladium-promoted copper catalysts. mdpi.comresearchgate.net The efficiency of these processes can be high, with some studies reporting glycerol conversions of over 90% and selectivities for 1,2-propanediol also exceeding 90%. researchgate.net

The table below outlines the general steps and conditions for the chemical conversion of glycerol to 1,2-propanediol.

FeedstockIntermediateReaction TypeCatalyst ExamplesKey ParametersProduct
GlycerolAcetolHydrogenolysisCopper-based (e.g., Cu-Zn, Cu-Mg-Al-O), Palladium-promoted CuHigh Temperature, High Pressure, Hydrogen1,2-Propanediol

Environmental Fate and Degradation Studies of 1,2 Propanediol Diformate

Biodegradation Pathways in Environmental Compartments (Water, Sediment, Soil)

The environmental fate of 1,2-Propanediol diformate is largely dictated by the rapid biodegradation of its primary hydrolysis product, 1,2-Propanediol. This compound is readily broken down by a wide variety of microorganisms in water, soil, and sediment under both aerobic and anaerobic conditions. nih.gov

Under aerobic conditions, the half-life of 1,2-Propanediol in surface water is typically between 1 to 4 days, with a similar or shorter half-life in soil. cdc.gov Anaerobic biodegradation takes slightly longer, with a half-life of 3 to 5 days. cdc.gov The degradation process involves microbial oxidation. In the presence of oxygen, microorganisms metabolize 1,2-Propanediol. A key step in the degradation pathway is the conversion of 1,2-Propanediol to propionaldehyde (B47417). researchgate.net This intermediate is then further metabolized. Under aerobic conditions, propionyl-CoA can enter the methyl citrate pathway, providing energy and building blocks for the cell. researchgate.net

Under anaerobic conditions, such as in sediment or water-logged soil, the degradation of 1,2-Propanediol still proceeds efficiently. It serves as a carbon source for various bacteria. wur.nl The process can yield propionate (B1217596) as a major end product, which can be further utilized by other microorganisms. wur.nlnih.gov The initial steps often involve a coenzyme B12-dependent diol dehydratase, which converts 1,2-Propanediol to propionaldehyde, a reactive intermediate. nih.govnih.gov Bacteria have evolved protein-shelled microcompartments to sequester this toxic intermediate, thereby protecting the cell from damage. nih.govnih.gov

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. The "Ready Biodegradability" tests (OECD 301 series) are stringent screening tools. oecd.orgoecd.org A substance is considered "readily biodegradable" if it achieves a certain percentage of degradation (e.g., >60% of theoretical CO2 evolution or >70% of dissolved organic carbon removal) within a 28-day period and satisfies a "10-day window" criterion. oecd.orgnih.gov

Studies on 1,2-Propanediol consistently show that it meets the criteria for ready biodegradability. nih.gov For instance, the OECD 301F (Manometric Respirometry Test) is a common method used. researchgate.netnih.govrawsource.com In this test, the consumption of oxygen by microorganisms metabolizing the test substance is measured over 28 days. The high biodegradability observed in these standardized tests indicates that 1,2-Propanediol is not expected to persist in the environment. nih.govnih.gov

Table 1: Standardized Biodegradability Test Data for 1,2-Propanediol

Test GuidelineMethodResultClassification
OECD 301 SeriesVarious Ready Biodegradability Tests>60-70% degradation in 28 daysReadily Biodegradable
OECD 301FManometric Respirometry TestMeets criteriaReadily Biodegradable

While specific simulation test data for this compound is unavailable, the data for 1,2-Propanediol provides strong evidence for its rapid removal in environmental systems. Simulation tests are designed to mimic environmental conditions more closely than screening tests. Given the rapid degradation of 1,2-Propanediol in screening tests, it is expected to be quickly mineralized in simulated aquatic and terrestrial environments. Its high water solubility and low potential to adsorb to soil and sediment mean it will be bioavailable to microorganisms in these compartments. nih.govcdc.gov

In actual use, such as in de-icing fluids, 1,2-Propanediol is released into the environment, primarily impacting soil and aquatic systems. cdc.gov Due to its physical and chemical properties, it partitions mainly to water. cdc.gov Its rapid biodegradation by native microbial populations is the primary mode of removal. nih.gov High concentrations in runoff can lead to a temporary depletion of dissolved oxygen in receiving waters due to the high biochemical oxygen demand exerted during its rapid degradation. nih.gov However, this effect is transient as the compound is quickly consumed.

Environmental Transport and Distribution Dynamics of this compound

The environmental transport and distribution of a chemical compound are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota. For this compound, direct experimental studies on its environmental fate are limited. However, its behavior can be inferred from its structural properties and data on related compounds like its parent molecule, 1,2-Propanediol.

Adsorption and Desorption Characteristics in Various Media

The mobility of this compound in soil and sediment is influenced by its adsorption and desorption characteristics. These processes are largely dependent on the compound's water solubility and its octanol-water partition coefficient (Kow). A low Kow value generally suggests low adsorption to organic matter in soil and sediment, indicating higher mobility.

Physicochemical properties of this compound, estimated using modeling methods, provide insight into its likely environmental partitioning. The Crippen Method estimates the logarithm of the octanol/water partition coefficient (logP) to be -0.279 and the logarithm of water solubility (log10ws) to be 0.25 mol/L. chemeo.com These values suggest that this compound is likely to be water-soluble and have a low affinity for partitioning into organic matter, implying it would be mobile in soil and aquatic systems.

Interactive Data Table: Physicochemical Properties of this compound Use the filter to view specific properties.

PropertyValueMethodSource
FormulaC5H8O4- chemeo.com
Molecular Weight132.11 g/mol- chemeo.com
logP (Octanol/Water Partition Coefficient)-0.279Crippen Method chemeo.com
log10ws (Water Solubility)0.25 mol/LCrippen Method chemeo.com
McGowan's Characteristic Volume96.190 ml/molMcGowan Method chemeo.com

Determination of Henry's Law Constant for Volatilization Assessment

Predictive Distribution Modeling in Environmental Systems

Predictive models, such as fugacity models, use a compound's physicochemical properties to estimate its distribution across different environmental compartments (air, water, soil, sediment). Based on the estimated high water solubility and low octanol-water partition coefficient of this compound, these models would predict that the compound, upon release into the environment, would predominantly reside in the aqueous phase. chemeo.com Its low predicted volatility suggests that atmospheric transport would be minimal. The compound's mobility in soil would likely be high, leading to potential leaching into groundwater systems.

Specific Microbial Degradation Mechanisms

The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. As an ester, it is expected to undergo initial hydrolysis to 1,2-Propanediol and formic acid, which are then subject to further microbial metabolism. The degradation of 1,2-Propanediol is well-studied. researchgate.netwur.nlnih.govnih.govresearchgate.net

Comparative Studies of Anaerobic and Aerobic Biodegradation

The biodegradation of organic compounds can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the rates and pathways often differ significantly.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can efficiently degrade a wide range of organic compounds. Studies on other chemicals have shown that aerobic bioremediation is generally faster than anaerobic bioremediation. aijcrnet.comtuiasi.ro For instance, the aerobic biodegradation of methylparaben and propylparaben in activated sludge was significantly higher than under anaerobic conditions. nih.gov The degradation of 1,2-Propanediol under aerobic conditions involves its conversion to propionaldehyde, which is then oxidized to propionyl-CoA. researchgate.net This intermediate can then enter central metabolic pathways like the methyl citrate pathway to generate energy and cellular building blocks. researchgate.net

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of 1,2-Propanediol is also a known microbial process. wur.nlresearchgate.net It is a major end product from the anaerobic degradation of sugars like rhamnose and fucose by gut microbiota. wur.nlresearchgate.net The anaerobic metabolism of 1,2-Propanediol can produce propionate and 1-propanol (B7761284). wur.nl This process often requires the formation of bacterial microcompartments (BMCs), which are protein-based organelles that sequester the toxic intermediate, propionaldehyde. wur.nlnih.gov While anaerobic degradation is possible, studies on other pollutants suggest the rates are typically slower compared to aerobic processes. For example, the anaerobic bioremediation of crude polluted water was only significant after 65 days, whereas aerobic treatment showed significant results much earlier. aijcrnet.com

Interactive Data Table: Comparison of Biodegradation Conditions Use the filter to explore different aspects of biodegradation.

ConditionKey FeaturesRate ComparisonExample Intermediates/Products (from 1,2-Propanediol)Source
AerobicRequires oxygen; generally more efficient energy yield.FasterPropionaldehyde, Propionyl-CoA researchgate.netaijcrnet.comnih.gov
AnaerobicOccurs in the absence of oxygen; may involve fermentation or anaerobic respiration.SlowerPropionaldehyde, Propionate, 1-Propanol wur.nlnih.govaijcrnet.com

Enzymatic Dehalogenating Activities on Related Propanediol (B1597323) Compounds

While this compound is not a halogenated compound, the study of enzymatic dehalogenation provides broader insight into the microbial capacity to break down complex organic molecules, including substituted propanediols. Dehalogenases are enzymes that cleave carbon-halogen bonds, a critical step in the detoxification and degradation of many environmental pollutants. nih.govmdpi.com These enzymes can function under both aerobic and anaerobic conditions. mdpi.com

Research has identified microbial cultures capable of degrading halogenated propanes, which are structurally related to propanediols. For example, a dehalogenating consortium containing Dehalococcoides and Dehalobacter species was shown to biodegrade 1,2,3-trichloropropane and 1,2-dichloropropane under anaerobic conditions via reductive dehalogenation. nih.gov The degradation of 1,2,3-trichloropropane resulted in the transient production of 1,2-dichloropropane, followed by 1-chloropropane. nih.gov

Hydrolytic dehalogenases are another important class of these enzymes. mdpi.com They often utilize a catalytic carboxylate group to attack the carbon atom bound to the halogen, forming an ester intermediate which is subsequently hydrolyzed. nih.gov This mechanism of forming and breaking ester bonds is fundamentally relevant to the initial breakdown step of this compound, which involves the hydrolysis of its formate (B1220265) ester linkages. The existence of diverse microbial enzymes capable of acting on substituted propanes and propanediols suggests that the core carbon skeleton of this compound is amenable to enzymatic attack once the ester groups are cleaved. kyoto-u.ac.jp

Identification of Metabolites in Biodegradation Pathways

The biodegradation of this compound is expected to initiate through the enzymatic hydrolysis of the ester bonds, releasing 1,2-propanediol and formic acid. Subsequently, the resulting 1,2-propanediol (1,2-PD) enters established metabolic pathways, where it is broken down into various smaller molecules. The identification of these metabolites is crucial for understanding the complete environmental fate of the parent compound.

Under anaerobic conditions, the degradation of 1,2-propanediol is a well-studied process, particularly in bacteria such as Salmonella enterica and Clostridium perfringens. A key initial step in this pathway is the conversion of 1,2-propanediol to propionaldehyde. researchgate.netnih.govnih.gov This reaction is catalyzed by a coenzyme B12-dependent diol dehydratase. researchgate.net Propionaldehyde is a reactive and toxic intermediate, and to mitigate its harmful effects, some bacteria encapsulate this metabolic pathway within protein-shelled organelles known as bacterial microcompartments (BMCs). nih.govnih.govresearchgate.net

Once formed, propionaldehyde can be further metabolized through several routes. It can be oxidized to propionyl-CoA by propionaldehyde dehydrogenase. researchgate.net Propionyl-CoA can then be converted to propionyl-phosphate and subsequently to propionate, a short-chain fatty acid. researchgate.netwur.nl This process can also generate ATP for the cell. researchgate.netwur.nl Alternatively, propionaldehyde can be reduced to 1-propanol by 1-propanol dehydrogenase. researchgate.netnih.govnih.gov The production of 1-propanol is a way for the microorganisms to maintain redox balance. wur.nl

In aerobic environments, or under anaerobic respiration with an alternative electron acceptor like tetrathionate, propionyl-CoA can be channeled into other central metabolic pathways, such as the methyl citrate pathway, to generate further energy and biosynthetic precursors. researchgate.net

The table below summarizes the key metabolites identified in the biodegradation pathways of 1,2-propanediol, the immediate degradation product of this compound.

MetabolitePrecursorKey Enzyme/ProcessSignificance in Pathway
1,2-PropanediolThis compoundHydrolysisInitial degradation product
Propionaldehyde1,2-PropanediolDiol DehydrataseToxic intermediate nih.govnih.govwur.nl
Propionyl-CoAPropionaldehydePropionaldehyde DehydrogenaseCentral intermediate
PropionatePropionyl-CoAPhosphotransacylase, Propionate KinaseEnd product, energy generation researchgate.netnih.govwur.nl
1-PropanolPropionaldehyde1-Propanol DehydrogenaseEnd product, redox balance researchgate.netnih.govnih.gov

The identification of these metabolites has been accomplished through various analytical techniques, including high-pressure liquid chromatography (HPLC), which has been used to quantify the concentrations of propionaldehyde, propionate, and 1-propanol in bacterial cultures. nih.gov

Advanced Analytical Techniques for 1,2 Propanediol Diformate Quantification and Characterization

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of molecules like 1,2-propanediol diformate. These techniques probe the interaction of molecules with electromagnetic radiation to provide information about their geometry, bonding, and energy levels.

Rotational Spectroscopy for Conformational Analysis and Molecular Identification

Rotational spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase, providing exquisitely precise information about their moments of inertia. From these, the exact molecular geometry and the different spatial arrangements of the atoms (conformers) can be determined.

While specific experimental rotational spectroscopy studies on this compound are not extensively available in the current scientific literature, the principles of the technique can be illustrated by examining its parent compound, 1,2-propanediol. Due to the flexibility of its carbon backbone and the rotation of its hydroxyl groups, 1,2-propanediol can exist in numerous conformations. Microwave spectroscopy has been successfully used to identify and characterize several of these conformers. For instance, studies have identified at least seven different conformers of 1,2-propanediol, determining their rotational constants and dipole moment components. researchgate.netnist.gov This is achieved by comparing the experimentally observed spectral lines with those predicted by ab initio quantum chemical calculations for various possible structures. The excellent agreement between experimental and calculated rotational constants allows for an unambiguous identification of the conformers present in the gas phase. researchgate.net

Table 1: Example of Conformational Data for 1,2-Propanediol from Rotational Spectroscopy Studies (Illustrative data for the parent compound)

ConformerRelative Energy (kJ/mol)Rotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)
Conformer 1 (Global Minimum)0.008524.43635.42788.7
Conformer 21.257345.13921.52998.3
Conformer 32.106879.24112.83123.4

Should studies on this compound be undertaken, a similar approach would be employed to identify its stable conformers, which would be influenced by the orientation of the two formate (B1220265) groups.

Applications in Radio Astronomical Detection of Interstellar Molecules

The unique and highly precise transition frequencies measured by rotational spectroscopy serve as "fingerprints" for molecules, enabling their detection in the interstellar medium (ISM) using radio telescopes. While this compound has not been specifically targeted in astronomical searches, its parent molecule, 1,2-propanediol, is considered a viable candidate for detection in space. aanda.org The detection of related molecules like ethylene (B1197577) glycol in star-forming regions suggests that larger, more complex organic molecules are present. aanda.org

To search for a molecule like this compound in the ISM, laboratory rotational spectra must first be recorded and analyzed to provide a list of its specific transition frequencies. Radio telescopes can then be tuned to these frequencies to search for corresponding emissions from molecular clouds. The extensive laboratory spectroscopy of 1,2-propanediol at millimeter and submillimeter wavelengths has provided the necessary data to facilitate its potential astronomical detection. aanda.org

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are powerful for separating the components of a mixture, allowing for the quantification of a target analyte even when it is present in a complex matrix such as food or biological fluids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In GC-MS, a sample is vaporized and passed through a long capillary column. Different compounds travel through the column at different rates depending on their chemical properties, leading to their separation. As each compound exits the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

This compound is well-suited for GC-MS analysis due to its volatility. The retention time from the gas chromatograph provides the first level of identification, while the mass spectrum offers a highly specific fingerprint. The National Institute of Standards and Technology (NIST) maintains a database containing the electron ionization mass spectrum of this compound, which can be used as a reference for its identification in unknown samples. nist.gov

Table 2: Key Mass-to-Charge (m/z) Peaks in the Electron Ionization Mass Spectrum of this compound

m/z ValueRelative Intensity (%)Possible Fragment Ion
43100.0[CH3CO]+ or [C3H7]+
45~85[COOH]+
57~20[C2H5CO]+ or [C4H9]+
58~30[C2H2O2]+•
87~15[M - OCHO]+

Source: Based on data from the NIST WebBook. nist.gov

Optimization of Extraction and Detection Protocols (e.g., for Food Matrices)

To accurately quantify this compound in complex matrices like food, it must first be efficiently extracted and isolated from interfering substances. The choice of extraction method depends on the nature of the matrix and the analyte. For esters in food, common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and microwave-assisted extraction (MAE). uliege.bearabjchem.org

The optimization of an extraction protocol involves systematically varying several parameters to maximize the recovery of the analyte. Key parameters include the choice of extraction solvent, sample-to-solvent ratio, extraction time, temperature, and pH. For example, in LLE, a solvent is chosen in which the target compound is highly soluble, while the matrix components are not. For SPE, a solid sorbent is selected that retains the analyte, allowing interfering compounds to be washed away, after which the analyte is eluted with a different solvent. Response surface methodology is a statistical approach that can be used to efficiently optimize multiple parameters simultaneously. nih.gov

Table 3: Parameters for Optimization of Extraction Protocols for Esters in Food Matrices

ParameterDescriptionEffect on Extraction Efficiency
Solvent TypeThe choice of solvent (e.g., hexane, ethyl acetate, acetonitrile) is based on the polarity of the target analyte.Matching solvent polarity to the analyte polarity maximizes solubility and recovery.
TemperatureExtraction can be performed at various temperatures.Higher temperatures can increase extraction efficiency but may also lead to degradation of thermally labile compounds.
TimeThe duration of the extraction process.Sufficient time is needed to allow for the transfer of the analyte from the sample matrix to the extraction solvent.
pHThe pH of the sample can be adjusted to suppress the ionization of acidic or basic compounds, improving their extraction into organic solvents.For neutral esters like this compound, pH adjustment is typically less critical but can influence the extraction of other matrix components.

Mass Spectrometry for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry is not only a detection method for chromatography but also a powerful standalone tool for structural analysis. By controlling the energy used for ionization, the fragmentation of a molecule can be systematically studied to deduce its structure.

The electron ionization mass spectrum of this compound shows several characteristic fragment ions. nist.gov The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. For formate esters, common fragmentation pathways include the loss of the alkoxy group or rearrangements like the McLafferty rearrangement if a sufficiently long alkyl chain is present. cdnsciencepub.comlibretexts.org Analysis of the fragmentation pattern of this compound can confirm the presence of the two formate groups and the propanediol (B1597323) backbone.

Table 4: Proposed Major Fragmentation Pathways for this compound

Fragment m/zProposed Neutral LossProposed Fragmentation Pathway
87[OCHO] (formyloxy radical)Cleavage of the C-O bond, losing one of the formate groups.
58[C3H6O]Rearrangement and cleavage of the propanediol backbone.
45[C3H7O2]Formation of the protonated formic acid ion [HCOOH]+. cdnsciencepub.com
43[C2H3O3]Formation of the acetyl cation [CH3CO]+ or propyl cation [C3H7]+ through rearrangement and cleavage.

Furthermore, advanced mass spectrometry techniques are crucial for differentiating between isomers, which have the same molecular formula and mass but different structural arrangements. This compound and its structural isomer, 1,3-propanediol (B51772) diformate, are expected to have different fragmentation patterns due to the different positions of the formate groups. For example, the cleavage of the bond between the two carbon atoms carrying the formyloxy groups in this compound would lead to different fragment ions than the cleavage of the C-C bonds in the 1,3-isomer.

Ion mobility-mass spectrometry (IM-MS) is a particularly powerful technique for isomer differentiation. nih.govnih.gov In IM-MS, ions are separated not only by their mass-to-charge ratio but also by their size and shape (their rotationally averaged collision cross-section) as they drift through a gas-filled chamber under the influence of an electric field. nih.gov Since isomers often have different three-dimensional shapes, they can be separated by ion mobility even if they have identical masses, providing an additional dimension of separation and characterization. nih.gov

Future Directions and Research Perspectives in 1,2 Propanediol Diformate Studies

Development of Sustainable and Green Synthetic Methodologies

The chemical industry faces a growing need to develop more environmentally friendly and sustainable methods for producing key chemical building blocks. acs.org Traditionally, 1,2-propanediol is produced from petroleum-derived propylene (B89431) oxide in an energy-intensive process. acs.orgresearchgate.net Future research is intensely focused on shifting away from these fossil fuel-based routes towards methods that utilize renewable raw materials. researchgate.net

A primary area of development is the hydrogenolysis of glycerol (B35011), a readily available byproduct of biodiesel production. acs.orgresearchgate.net This pathway represents a significant opportunity to valorize a waste stream into a high-value chemical, thereby improving the economics of the biodiesel industry. mdpi.com Another promising sustainable route involves the hydrogenolysis and fermentation of sugars and their derivatives, such as glucose, xylose, and sorbitol, derived from biomass. acs.org The development of these bio-based routes is critical, as they have the potential to significantly lower the carbon footprint and energy consumption associated with the production of 1,2-propanediol and, consequently, its diformate ester. researchgate.net Leading chemical companies are actively developing new technologies to make these sustainable processes more energy-efficient and commercially viable. acs.org

Advancement in Biotechnological Production Efficiency and Economic Viability

For bio-based 1,2-propanediol to be competitive, establishing production hosts and metabolic pathways capable of delivering the final product with high yields and volumetric productivity is essential. nih.govnih.gov Microbial fermentation has emerged as a highly promising alternative to chemical synthesis, offering the potential for safer manufacturing processes and reduced environmental impact. nih.govnih.gov Research efforts are concentrated on genetically engineering various microorganisms, including bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae, to optimize them as efficient cell factories for 1,2-propanediol production. nih.govnih.gov

Metabolic engineering provides a powerful toolkit for improving the efficiency of microbial 1,2-propanediol production. nih.gov A primary strategy involves redirecting the flow of carbon from central metabolism towards the 1,2-propanediol synthesis pathway. semanticscholar.org One successful example is the deletion of the triosephosphate isomerase (tpi1) gene in S. cerevisiae. This modification increases the intracellular pool of dihydroxyacetone phosphate (B84403) (DHAP), a key precursor for 1,2-propanediol, significantly boosting production. researchgate.netresearchgate.netjmb.or.kr

Other strategies include the overexpression of essential enzymes in the biosynthetic pathway and the exploration of different renewable feedstocks, such as glycerol and various sugars. nih.govresearchgate.net Optimizing fermentation parameters, like pH, has also been shown to enhance product titers by controlling byproduct formation. nih.gov For example, controlling the pH at 7.0 in K. pneumoniae cultures increased 1,2-propanediol production by inhibiting the competing 2,3-butanediol (B46004) pathway. nih.gov The development of advanced techniques, such as dual-strain processes and cell adaptation methods, further contributes to achieving higher titers and yields simultaneously. semanticscholar.org

Table 1: Research Findings on Enhanced 1,2-Propanediol Production via Metabolic Engineering
MicroorganismEngineering StrategySubstrateTiter (g/L)Yield (g/g)Reference
Saccharomyces cerevisiaeDeletion of tpi1 gene; expression of mgs and gldA genesGlucose/Galactose/Ethanol (B145695)1.11Not Reported researchgate.net
Escherichia coliPathway optimization, increased NADH availability, cell adaptationGlucose5.130.48 semanticscholar.org
Escherichia coliParallel pathway engineering for aerobic productionGlucose/Xylose2.480.27 bohrium.com
Klebsiella pneumoniaeBlocked ethanol biosynthesis, pH control at 7.0Glycerol1.02Not Reported nih.gov

Exploration of Novel Catalytic Systems for Targeted Chemical Transformations

Research into novel catalysts is pivotal for both the sustainable production of 1,2-propanediol and its subsequent conversion into derivatives like 1,2-propanediol diformate. The focus is on developing highly selective, active, and stable catalytic systems. For the production of 1,2-propanediol from glycerol, significant efforts are being made to move away from noble metal catalysts towards more abundant and cost-effective transition metals like copper. researchgate.netmdpi.com

Novel copper-based catalysts, such as Cu/ZrO₂, have shown high yield and selectivity in glycerol hydrogenolysis. mdpi.com The performance of these catalysts is attributed to a combination of their redox properties and surface acidity, which favors the selective dehydration of glycerol to hydroxyacetone (B41140) (acetol) followed by hydrogenation to 1,2-propanediol. mdpi.com The introduction of promoters like Palladium (Pd) to copper-based catalysts has also been shown to significantly enhance glycerol conversion and selectivity to 1,2-propanediol. mdpi.com In the realm of transforming 1,2-propanediol, catalysts are being investigated for targeted reactions such as dehydration to produce propylene oxide or 2-propanone, highlighting the potential for developing specific catalysts for esterification to form the diformate. nih.govcetjournal.it

Table 2: Examples of Novel Catalytic Systems in 1,2-Propanediol Synthesis and Derivatization
ReactionCatalyst SystemSubstrateKey FindingReference
Glycerol HydrogenolysisCu/ZrO₂ (prepared via MOF decomposition)GlycerolAchieved a 75% yield of 1,2-propanediol, linked to favorable redox and acid properties. mdpi.com
Glycerol Hydrogenolysis (H₂-free)Pd-promoted Cu/MgO/Al₂O₃Glycerol/MethanolPd promotion significantly increased glycerol conversion (to 97.2%) and 1,2-PD selectivity (to 83.4%). mdpi.com
Sucrose HydrogenolysisPt/deAl-beta@Mg(OH)₂ (core-shell)SucroseOptimal yield of 1,2-propanediol reached 33.5% by promoting isomerization and retro-aldol condensation. nih.gov
1,2-Propanediol DehydrationKNO₃/SiO₂1,2-PropanediolAchieved a 58.2% yield of propylene oxide, with catalyst basicity being a key factor. nih.gov
1,2-Propanediol DehydrationCopper-zinc-aluminum based catalyst1,2-PropanediolAchieved a carbon selectivity to 2-propanone of 22.1%. cetjournal.it

Deeper Elucidation of Metabolic Pathways and Enzyme Mechanisms

A fundamental understanding of the biochemical routes and enzymatic machinery involved in 1,2-propanediol production is crucial for designing more effective metabolic engineering strategies. nih.govnih.gov Two primary natural pathways are recognized for microbial 1,2-propanediol synthesis. nih.gov One route begins with the glycolytic intermediate dihydroxyacetone phosphate (DHAP), which is converted to methylglyoxal (B44143) and subsequently reduced to 1,2-propanediol. nih.govresearchgate.net The other pathway utilizes deoxyhexose sugars, such as L-fucose and L-rhamnose, which are metabolized to lactaldehyde and then reduced. nih.govnih.gov More recently, a third pathway involving the degradation of lactic acid has been identified and explored. nih.govnih.gov

Future research will focus on a deeper characterization of the key enzymes in these pathways, such as methylglyoxal synthase and various stereospecific reductases and dehydrogenases. nih.govresearchgate.net The stereospecificity of these enzymes is particularly important as it determines whether the (R)- or (S)- enantiomer of 1,2-propanediol is produced. nih.gov Elucidating the regulatory mechanisms that control flux through these pathways and understanding the roles of cofactors will enable more precise and targeted genetic modifications to maximize product yield and minimize unwanted byproducts. nih.govnih.gov

Expansion of High-Value-Added Application Spectrum

1,2-propanediol is a versatile platform chemical with a wide range of applications, including its use in the manufacture of unsaturated polyester (B1180765) resins, antifreeze fluids, solvents, and as a functional additive in the food, pharmaceutical, and cosmetic industries. researchgate.netnih.govnih.gov Esters derived from 1,2-propanediol, such as this compound, are also gaining attention for their utility. smolecule.com

Propylene glycol esters are broadly used in the food industry as emulsifiers, stabilizers, and texturizers to improve the quality of products like cakes, dairy items, and beverages. cnadditives.comcnchemsino.com They also find application in cosmetics as moisturizing and emulsifying agents. cnchemsino.comresearchgate.net Specifically, this compound is noted for its use as a solvent and as a precursor in the synthesis of polymers and resins. smolecule.com A key future direction is the expansion of these applications by leveraging the "green" credentials of bio-based 1,2-propanediol and its derivatives. As consumers and industries increasingly demand sustainable and renewable products, the market for high-value chemicals derived from biotechnological processes is expected to grow, providing new opportunities for this compound in various sectors.

Refinement of Environmental Risk Assessment Methodologies

Currently, a comprehensive environmental risk profile for this compound is not extensively documented. Methodologies for its assessment are largely inferred from data on its parent compound, 1,2-Propanediol, and other simple esters. Future refinements in risk assessment will necessitate a more direct and nuanced approach.

Key Areas for Methodological Refinement:

Biodegradation Pathway Analysis: While 1,2-Propanediol is known to be readily biodegradable, the specific microbial pathways and degradation rates for the diformate ester need to be determined. chemicals.co.ukcarlroth.comcarlroth.com It is anticipated that the compound undergoes hydrolysis to form 1,2-Propanediol and formic acid, both of which are then metabolized by microorganisms. smolecule.com Research should focus on identifying the specific enzymes and microbial consortia responsible for this breakdown under various environmental conditions (e.g., aerobic, anaerobic, in soil, and in aquatic systems).

Ecotoxicity Testing: Direct ecotoxicological studies on representative aquatic and terrestrial organisms are essential. While 1,2-Propanediol exhibits low toxicity, the potential effects of the diformate ester itself or its immediate hydrolysis products need to be quantified. chemicals.co.uksigmaaldrich.com Standardized tests on algae, daphnia, and fish would provide critical data for establishing predicted no-effect concentrations (PNECs).

Life Cycle Assessment (LCA): A comprehensive LCA is crucial for understanding the full environmental footprint of this compound, from its synthesis to its end-of-life. This assessment should be compared with conventional solvents and polymer precursors to quantify its potential benefits as a "green" chemical alternative. researchgate.net

Modeling Fate and Transport: Advanced environmental models can predict the partitioning of this compound in different environmental compartments (air, water, soil, sediment). These models need to be parameterized with experimentally determined data, such as its octanol-water partition coefficient (Log Kow), vapor pressure, and hydrolysis rate constants.

A summary of the ecotoxicological data for the parent compound, 1,2-Propanediol, which guides the initial assessment for its diformate ester, is presented below.

Test OrganismEndpointResultReference
Oncorhynchus mykiss (rainbow trout)LC50 (96h)40,613 mg/L sigmaaldrich.com
Ceriodaphnia dubia (water flea)LC50 (48h)18,340 mg/L sigmaaldrich.com
Biodegradation Readily biodegradable chemicals.co.uk
Bioaccumulation Not expected to bioaccumulate (log Pow: -1.07) sigmaaldrich.com

This table shows data for 1,2-Propanediol, the parent compound of this compound.

Integration of Computational Modeling with Experimental Research

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the understanding and application of chemical compounds. For this compound, this integrated approach can provide insights that are difficult or time-consuming to obtain through experimentation alone.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict fundamental molecular properties. nih.gov These include bond dissociation energies, reaction enthalpies, and spectroscopic signatures (e.g., NMR, IR spectra), which can aid in the development of analytical methods and the understanding of its chemical reactivity, such as its hydrolysis mechanism.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments. For instance, simulations could predict its solvency properties for various solutes, its interaction with polymer chains, or its transport across biological membranes. This is particularly relevant for designing new biodegradable polymers or solvent systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the toxicity and environmental fate of this compound based on its molecular structure. By comparing it with a database of other esters and glycols, these models can provide rapid initial risk assessments and guide priorities for experimental testing. mdpi.com

Reaction Kinetics Modeling: Computational models can simulate the kinetics of the synthesis (esterification) and degradation (hydrolysis) of this compound. researchgate.net This allows for the optimization of reaction conditions to maximize yield and minimize energy consumption in an industrial setting.

The integration of these computational tools with targeted laboratory experiments will create a feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models.

Emerging Research Trends and Fostering Interdisciplinary Collaborations

Future research on this compound will likely be driven by broader trends in green chemistry, materials science, and biotechnology. Realizing the full potential of this compound will require collaboration among chemists, biologists, environmental scientists, and engineers.

Emerging Research Trends:

Bio-based Feedstocks: A significant trend is the shift from petrochemical-based production to synthesis from renewable resources. researchgate.net Research is focused on producing the precursor, 1,2-Propanediol, through the hydrogenolysis of glycerol (a byproduct of biodiesel production) or via microbial fermentation of sugars. nih.govnih.govnih.gov This positions this compound as a potential bio-based chemical.

Biodegradable Polymers and Plasticizers: There is growing interest in developing new biodegradable polymers to combat plastic pollution. nih.govresearchgate.net this compound could be investigated as a monomer or a building block for creating novel polyesters with tailored degradation profiles. Its potential as a biodegradable plasticizer for polymers like polylactic acid (PLA) is another promising avenue.

Green Solvents: The demand for environmentally benign solvents is increasing across many industries. Formate (B1220265) esters are recognized for their utility as solvents. qyresearch.com Research into the solvency power, volatility, and recyclability of this compound could establish its role as a sustainable alternative to conventional halogenated or aromatic solvents.

Enzymatic Synthesis: The use of enzymes, such as lipases, for ester synthesis offers a milder and more selective alternative to traditional acid catalysis. mdpi.commdpi.com Developing enzymatic routes to this compound could reduce energy consumption and byproduct formation, aligning with the principles of green chemistry.

Fostering Interdisciplinary Collaborations:

Chemistry and Materials Science: Collaboration between synthetic chemists and material scientists is essential for designing and creating novel biodegradable polymers derived from this compound.

Biotechnology and Chemical Engineering: Biotechnologists can work on optimizing microbial strains for the efficient production of bio-based 1,2-Propanediol, while chemical engineers can design bioreactors and downstream processing to make the production economically viable. nih.gov

Environmental Science and Toxicology: Joint research efforts are needed to conduct thorough environmental risk assessments and to understand the long-term fate and effects of this compound in the ecosystem. nih.gov

Industry and Academia: Partnerships between university research groups and chemical companies can facilitate the translation of fundamental research into practical, industrial-scale applications for this compound, from sustainable manufacturing to the development of new consumer products. ufs.ac.za

By focusing on these future directions, the scientific community can unlock the potential of this compound as a valuable component of a more sustainable chemical industry.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,2-propanediol diformate, and how do stoichiometric ratios impact yield?

To synthesize this compound, esterification of 1,2-propanediol with formic acid is typically employed. The reaction mass often includes intermediates like 1-formate and 2-formate derivatives, necessitating precise control of stoichiometry and temperature . A molar ratio of 1:2 (propanediol:formic acid) under reflux conditions (100–120°C) with acid catalysts (e.g., H₂SO₄) maximizes yield. However, excess formic acid may lead to side products like formic acid dimers, requiring purification via fractional distillation .

Q. What purification methods are effective for isolating this compound from reaction mixtures containing unreacted intermediates?

Liquid-liquid extraction using polar aprotic solvents (e.g., ethyl acetate) effectively separates this compound from residual propanediol and monoformates. For example, a 3:1 solvent-to-feed ratio achieves >90% recovery (Table A-4, ). Advanced techniques like column chromatography (silica gel, hexane/ethyl acetate eluent) resolve co-eluting impurities, validated by GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • FTIR : Peaks at 1730–1750 cm⁻¹ (ester C=O stretch) and 1100–1250 cm⁻¹ (C-O-C stretch) confirm esterification .
  • ¹H NMR : δ 4.2–4.4 ppm (methylene protons adjacent to ester groups) and δ 8.1 ppm (formate proton) validate structure .
  • GC-MS : Retention time and molecular ion ([M+] m/z 148) distinguish diformate from monoformates (m/z 104) .

Advanced Research Questions

Q. How does this compound’s stability vary under acidic, basic, and thermal conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C (ΔHvap = 58.2 kJ/mol), with ester hydrolysis accelerating above pH 9 . Kinetic studies reveal pseudo-first-order degradation in alkaline media (k = 0.12 h⁻¹ at pH 10). For storage, neutral pH and inert atmospheres (N₂) are critical to prevent hydrolysis to formic acid and propanediol .

Q. What role does this compound play in synthesizing ionic liquids, and how do anions influence their electrochemical properties?

1,2-Propanediol derivatives serve as cations in ionic liquids (e.g., 1,2-(propanediol)-3-methylimidazolium chloride). Anion exchange (e.g., Cl⁻ → HSO₄⁻) alters conductivity (0.8–1.2 S/cm at 300 K) and dielectric constants (ε = 15–22) . These properties are critical for applications in green solvents or electrolytes, validated via impedance spectroscopy (100 Hz–100 kHz) .

Q. How can computational modeling predict this compound’s reactivity in esterification or hydrolysis reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in esterification, revealing activation energies (Ea ≈ 45 kJ/mol) consistent with experimental data . Solvent effects (e.g., water vs. toluene) are modeled using COSMO-RS to predict reaction rates and equilibrium constants .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in boiling points (463.7 K vs. 470 K) and ΔfusH values (±5% variation) arise from differences in purity assessment methods (GC vs. DSC). Standardizing calibration protocols (e.g., NIST-certified reference materials) minimizes errors .

Methodological Notes

  • Experimental Design : Use NIST-referenced protocols for thermodynamic measurements to ensure reproducibility .
  • Data Contradiction Analysis : Cross-validate GC and NMR results with computational models to resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.